![molecular formula C21H21ClN2O3 B4971851 6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)
6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as TAK-063, is a novel and potent phosphodiesterase 10A (PDE10A) inhibitor. It has been shown to have promising therapeutic potential for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and Huntington's disease.
Wirkmechanismus
6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one exerts its pharmacological effects by selectively inhibiting PDE10A, an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn modulate the activity of various neurotransmitter systems in the brain, including dopamine, glutamate, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of several neurotransmitter systems in the brain, including dopamine, glutamate, and acetylcholine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects are believed to underlie this compound's therapeutic potential for various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has several advantages for laboratory experiments, including its high potency and selectivity for PDE10A, its well-characterized mechanism of action, and its ability to modulate multiple neurotransmitter systems in the brain. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing to avoid potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, including its further development as a therapeutic agent for various neurological and psychiatric disorders, its investigation as a tool for studying the role of PDE10A in brain function, and its potential use as a biomarker for disease diagnosis and monitoring. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps, including the reaction of 4-(4-methoxyphenyl)piperazine with 6-chloro-4H-chromen-4-one, followed by the reduction of the resulting intermediate and subsequent purification. The final product is obtained as a white crystalline solid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of schizophrenia and other psychotic disorders. Additionally, this compound has been investigated for its potential to treat addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
6-chloro-3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)13-15-14-27-20-7-2-16(22)12-19(20)21(15)25/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGWJLFGDCKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.